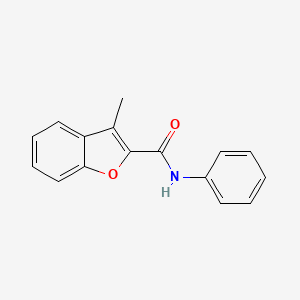

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Description

The exact mass of the compound this compound is 251.094628657 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCUJKXPKIWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzofuran Heterocyclic Chemistry

The benzofuran (B130515) moiety, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov This structural unit is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The inherent versatility of the benzofuran ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The specific compound, 3-methyl-N-phenyl-1-benzofuran-2-carboxamide, is a synthetic derivative that leverages the foundational chemical properties of the benzofuran nucleus. Its structure is characterized by key substitutions that significantly influence its reactivity and potential applications. The methyl group at the C3 position and the N-phenyl-carboxamide group at the C2 position are not merely decorative but play a crucial role in defining the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

Significance of Benzofuran 2 Carboxamide Scaffolds in Organic Synthesis

The benzofuran-2-carboxamide (B1298429) scaffold is a cornerstone in the design and synthesis of biologically active molecules. The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a critical interaction in biological systems. This feature, combined with the aromatic nature of the benzofuran (B130515) ring, makes this scaffold an attractive starting point for the development of therapeutic agents.

The synthesis of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide has been reported through the condensation of 3-methylbenzofuran-2-carboxylic acid with aniline (B41778). smolecule.com This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). smolecule.com The availability of a variety of substituted anilines and the potential to modify the benzofuran core allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov

The presence of the methyl group at the C3 position is particularly noteworthy. SAR studies on related benzofuran derivatives have indicated that substitution at this position can significantly impact biological activity. For instance, in the context of anticancer research, the introduction of a methyl group at the C3 position of certain benzofuran scaffolds has been shown to enhance antiproliferative activity. mdpi.com

Overview of Research Trajectories for the 3 Methyl N Phenyl 1 Benzofuran 2 Carboxamide Core

Precursor Synthesis and Building Block Strategies

The successful synthesis of the target compound relies heavily on the effective preparation of its key precursors: benzofuran-2-carboxylic acid derivatives and substituted anilines.

Synthesis of Benzofuran-2-carboxylic Acid Derivatives

The construction of the benzofuran-2-carboxylic acid core is a critical first step. A prevalent and well-established method involves the reaction of substituted salicylaldehydes with haloacetates, followed by a cyclization step. This process typically utilizes a basic catalyst to facilitate the ring formation.

More advanced strategies for synthesizing the benzofuran skeleton include:

Palladium-catalyzed heteroannulation: This involves the reaction of 2-halophenols with a terminal alkyne. beilstein-journals.org

Acid-catalyzed cyclizations: Various acids, including p-toluenesulfonic acid and polyphosphoric acid (PPA), can mediate the cyclization of appropriate precursors like o-(1-alkynyl)anisoles or acetals to form the benzofuran ring. beilstein-journals.orgwuxiapptec.comjocpr.com

One-pot reactions: Efficient one-pot syntheses have been developed, for instance, reacting ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes to construct the benzofuran moiety. beilstein-journals.org

Other cyclization methods: A range of other cyclization techniques are employed, such as carbonylative cyclizations, Heck-type cyclizations, photocyclizations, and radical cyclizations. nih.govmdpi.com

The table below summarizes common methods for synthesizing the benzofuran-2-carboxylic acid core.

| Method | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Reaction and Cyclization | Salicylaldehydes, Haloacetates | Basic catalysts (e.g., K₂CO₃, Sodium ethanolate) | researchgate.net |

| Palladium-catalyzed Heteroannulation | 2-halophenols, Terminal alkynes | Palladium catalyst | beilstein-journals.org |

| Acid-catalyzed Cyclization | o-(1-alkynyl)anisoles, Acetals | p-toluenesulfonic acid, Polyphosphoric acid (PPA) | beilstein-journals.orgwuxiapptec.com |

| Sonogashira Coupling & Cyclization | Iodophenols, Terminal alkynes | Palladium and Copper catalysts | nih.gov |

Preparation of Substituted Phenylamine Reactants

The phenylamine (aniline) moiety is the second key building block. Substituted anilines are generally prepared through standard organic chemistry transformations. wikipedia.org The most common industrial method involves the nitration of a substituted aromatic compound, followed by the reduction of the nitro group to an amine. wikipedia.org

Alternative, more modern methods for preparing anilines include:

Buchwald-Hartwig and Ullmann amination reactions: These palladium or copper-catalyzed cross-coupling reactions can form anilines from aryl halides and ammonia. wikipedia.org

Amination of arylboronic acids: Functionalized arylboronic acids can be treated with an electrophilic nitrogen source, such as H₂N-OSO₃H, to produce anilines. organic-chemistry.org

From isatoic anhydrides: Substituted anilines can be generated from isatoic anhydride (B1165640) derivatives. researchgate.net

Direct Amidation and Coupling Reactions

Once the carboxylic acid and amine precursors are obtained, the formation of the amide bond is the final key transformation. This is typically achieved through direct condensation using a coupling agent to activate the carboxylic acid.

Condensation Reactions with Coupling Agents

The direct synthesis of this compound from 3-methylbenzofuran-2-carboxylic acid and aniline is a classic example of an amidation reaction. nih.gov This transformation requires a coupling agent to facilitate the formation of the amide bond by converting the carboxylic acid's hydroxyl group into a better leaving group. bath.ac.uk

Commonly used coupling agents for this type of reaction include:

Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) is a frequently used reagent, often in the presence of an additive like 4-dimethylaminopyridine (DMAP). nih.govbath.ac.uk

Phosphonium and Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation and are often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govchemrxiv.org

Other Reagents: A wide variety of other reagents have been developed to promote amidation, including DMT-MM, COMU, and EEDQ, some of which are effective even in aqueous media. luxembourg-bio.com

The table below details several coupling agents used in the formation of benzofuran-2-carboxamides.

| Coupling Agent | Additive/Base | Typical Solvent | Reference |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | CH₂Cl₂ (Dichloromethane) | nih.gov |

| HATU | DIPEA (N,N-diisopropylethylamine) | CH₂Cl₂ (Dichloromethane) | nih.govchemrxiv.org |

| DIC (N,N'-diisopropylcarbodiimide) | HOPO (2-hydroxypyridine-N-oxide) | Aqueous media | luxembourg-bio.com |

| COMU | Collidine | Aqueous media | luxembourg-bio.com |

Optimized Conditions for Carboxamide Formation

Optimizing reaction conditions is crucial for achieving high yields and purity. For the synthesis of benzofuran-2-carboxamide analogues, a powerful strategy involves an initial C-H arylation at the C3 position of the benzofuran ring, followed by a transamidation step. nih.govmdpi.com

In one optimized protocol, a benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline (B160924) (8-AQ) as a directing group. nih.govchemrxiv.org The resulting amide undergoes a palladium-catalyzed C-H arylation. nih.govmdpi.com The key step for forming various carboxamides is the subsequent removal of the 8-AQ group and its replacement with a different amine (transamidation). nih.govmdpi.com This is efficiently achieved through a two-step, one-pot procedure:

Activation: The 8-AQ amide is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of DMAP. nih.govmdpi.com

Aminolysis: The activated intermediate is then reacted with the desired amine (e.g., aniline) to yield the final carboxamide product. nih.govmdpi.com This aminolysis step often proceeds efficiently at mild temperatures without needing an additional catalyst. chemrxiv.org

Optimization studies for the C-H arylation step have explored various parameters, including the palladium catalyst, base, and solvent, with a common system being Pd(OAc)₂, AgOAc, and NaOAc in a solvent like CPME at elevated temperatures. nih.govchemrxiv.org

Cyclization-Based Synthetic Routes to the Benzofuran Core

In addition to building the benzofuran ring from acyclic precursors, cyclization-based strategies are fundamental to forming the core structure. These methods often involve an intramolecular reaction to close the furan (B31954) ring onto the benzene (B151609) ring.

Key cyclization strategies include:

Acid-Catalyzed Cyclization: As mentioned previously, intramolecular electrophilic substitution of precursors like α-phenoxyketones or acetals under acidic conditions (e.g., using PPA) is a direct route to the benzofuran core. wuxiapptec.comsemanticscholar.org

Palladium- and/or Copper-Catalyzed Cyclizations: A powerful modern approach is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran. nih.govmdpi.comnih.gov Intramolecular Heck reactions are another palladium-catalyzed strategy to achieve this ring closure. nih.govmdpi.comnih.gov

Base-Mediated Cyclization: The Rap-Stoermer reaction, a base-catalyzed condensation, can be used to synthesize benzofurans from α-haloketones and salicylaldehydes. nih.gov One-pot methods using bases like potassium carbonate and sodium hydride have also been developed to achieve alkylation followed by intramolecular nucleophilic addition. semanticscholar.org

Transition-Metal-Free Cyclizations: Recent developments include one-pot, transition-metal-free processes that can proceed at room temperature, for example, through a Smiles rearrangement, offering a greener synthetic alternative. mdpi.com

These diverse synthetic methodologies provide a robust toolbox for chemists to construct this compound and a wide array of its analogues, enabling further exploration of their chemical and physical properties.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent strategy for the synthesis of benzofurans, where a suitably functionalized acyclic precursor undergoes ring closure. The specific bond being formed during this cyclization serves as a convenient way to classify these diverse synthetic routes.

O–C2 Bond Formation Strategies

The formation of the O–C2 bond is a common and effective method for constructing the benzofuran ring. This approach typically involves the cyclization of an ortho-substituted phenol (B47542) bearing a side chain that will form the remainder of the furan ring.

One notable example is the palladium-catalyzed intramolecular O-arylation of 2-halophenols with alkynes, a process often referred to as the Sonogashira coupling followed by cyclization. This powerful one-pot reaction allows for the efficient synthesis of a wide range of 2,3-disubstituted benzofurans. For instance, the reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst leads to the formation of a 2-(alkynyl)phenol intermediate, which then undergoes intramolecular cyclization to afford the benzofuran product. The efficiency of this method is demonstrated by the synthesis of various benzofuran derivatives in good to excellent yields. rsc.orgnih.gov

Another versatile method involves the cyclodehydration of α-aryloxy ketones. This acid-catalyzed reaction proceeds through the intramolecular attack of the phenolic oxygen onto the ketone carbonyl, followed by dehydration to yield the benzofuran ring. Various catalysts, including polyphosphoric acid (PPA) and iridium(III) complexes, have been employed to facilitate this transformation.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| o-Iodophenol and Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-Phenylbenzofuran (B156813) | High |

| α-(2-Methylphenoxy)acetophenone | Polyphosphoric Acid (PPA), heat | 3-Methyl-2-phenylbenzofuran | Moderate to Good |

| 2-(2-Bromophenoxy)-1-phenylethanone | Pd catalyst, base | 2-Phenylbenzofuran | Good |

C2–C3 Bond Formation Strategies

The formation of the C2–C3 bond provides an alternative pathway for the intramolecular construction of the benzofuran ring. These strategies often commence with an ortho-alkynylphenol derivative, where the cyclization is triggered by the activation of the alkyne moiety.

A prominent example is the transition metal-catalyzed cyclization of o-alkynylphenols. Gold and platinum catalysts have proven to be particularly effective in promoting this transformation. The reaction proceeds via the activation of the alkyne by the metal catalyst, followed by the intramolecular attack of the phenolic oxygen on the activated alkyne, leading to the formation of the O–C2 bond. Subsequently, a rearrangement or other processes can lead to the formation of the C2–C3 bond. nih.gov

Furthermore, radical cyclizations have emerged as a powerful tool for C2–C3 bond formation in benzofuran synthesis. These reactions often involve the generation of a radical species on a side chain attached to the phenolic oxygen, which then undergoes intramolecular addition to an alkyne or allene (B1206475) moiety.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Ethynylphenol | AuCl3/PPh3, CH3CN, 80 °C | 2-Substituted benzofuran | Good to Excellent |

| o-(1-Propynyl)phenol | PtCl2, Toluene, 100 °C | 2,3-Dimethylbenzofuran | High |

| 2-Iodoaryl allenyl ether | 2-Azaallyl anion (SET initiator) | Polycyclic benzofuran derivatives | Moderate to Good |

C3–C3a Bond Formation Strategies

While less common, the formation of the C3–C3a bond represents a unique intramolecular approach to the benzofuran nucleus. These strategies typically involve the cyclization of a precursor that already contains the furan ring or a suitable five-membered ring precursor.

One such approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group, leading to dehydration and the formation of the fused ring system. rsc.org Another strategy relies on palladium or platinum-catalyzed intramolecular cyclizations of appropriately functionalized precursors. rsc.org These methods are particularly valuable for the synthesis of complex, polycyclic benzofuran-containing natural products. rsc.org

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies involve the reaction of two or more different molecules to construct the benzofuran ring in a single or multi-step process. These methods offer a high degree of flexibility and convergence in the synthesis of diverse benzofuran derivatives.

C7a-O and C3–C3a Bond Formation

This intermolecular approach involves the simultaneous or sequential formation of the C7a-O and C3–C3a bonds, effectively constructing both rings of the benzofuran system in a convergent manner. A notable example is the reaction between a phenol and a suitable three-carbon component.

O–C2 and C2–C3 Bond Formation

A powerful intermolecular strategy that forms both the O–C2 and C2–C3 bonds is the reaction of a phenol with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the rapid assembly of the benzofuran core from readily available starting materials.

A classic example is the Pechmann condensation, which is more commonly used for coumarin (B35378) synthesis but can be adapted for benzofurans. A more direct approach involves the reaction of a phenol with a β-ketoester in the presence of a condensing agent.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| Phenol | Ethyl acetoacetate | H2SO4 (conc.), heat | 4-Methylcoumarin (can be converted to benzofuran) | Good |

| Resorcinol | Ethyl benzoylacetate | PPA, heat | 7-Hydroxy-2-phenyl-3-benzofurancarboxylate | Moderate |

O–C2 and C3–C3a Bond Formation

The construction of the benzofuran core often involves the strategic formation of key bonds to assemble the fused heterocyclic system. A crucial approach involves the simultaneous or sequential formation of the O–C2 and C3–C3a bonds, typically through an intramolecular cyclization of a suitably functionalized precursor.

One common strategy employs the intramolecular cyclization of ortho-alkynylphenols. In this method, a phenol derivative bearing an alkyne group at the ortho position serves as the key starting material. The reaction proceeds via a 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne (forming the O–C2 bond), and a subsequent reaction cascade, often involving a protodemetalation or rearrangement, establishes the C3–C3a bond, thus completing the furan ring. This approach offers a high degree of control over the substitution pattern of the resulting benzofuran. While not specifically detailed for this compound in the reviewed literature, this methodology is broadly applicable to the synthesis of 2,3-disubstituted benzofurans.

Catalytic Synthesis Approaches

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues has been significantly advanced by the application of various transition-metal catalysts.

Transition-Metal Catalysis

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application to the synthesis of benzofuran-2-carboxamides is well-documented. A notable strategy involves the use of a directing group to achieve regioselective C–H functionalization of a pre-formed benzofuran-2-carboxamide scaffold.

A highly modular synthetic route utilizes an 8-aminoquinoline (AQ) directing group attached to the carboxamide nitrogen. mdpi.com This approach allows for the direct C-H arylation at the C3 position of the benzofuran ring with a variety of aryl iodides. The reaction is typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a silver salt co-additive, such as silver acetate (AgOAc), and a base. mdpi.com The directing group chelates to the palladium center, positioning the catalyst for selective activation of the C3–H bond.

The proposed mechanism for this transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle begins with the coordination of Pd(OAc)₂ to the 8-aminoquinoline moiety, followed by C–H activation to form a palladacycle intermediate. Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C3-aryl bond and regenerate a Pd(II) complex. mdpi.com

The scope of this reaction is broad, tolerating a range of substituents on both the aryl iodide and the benzofuran core. mdpi.com Following the C-H arylation, the 8-aminoquinoline directing group can be removed and replaced with the desired amine, such as aniline, through a transamidation procedure to yield the final N-phenyl-benzofuran-2-carboxamide product. mdpi.com

Table 1: Palladium-Catalyzed C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide Derivatives mdpi.com

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 2a | 86 |

| 2 | 5-Iodo-m-xylene | 2b | 76 |

| 3 | 4-Iodotoluene | 2c | 88 |

| 4 | 4-Iodobenzotrifluoride | 2d | 53 |

| 5 | 1-Iodo-4-nitrobenzene | 2e | 50 |

Reaction conditions: N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), NaOAc (1.0 equiv), CPME (0.5 M), 110 °C.

Copper catalysis offers a cost-effective and versatile alternative for the synthesis of benzofurans. Copper-catalyzed methods are particularly effective for intramolecular cyclizations of ortho-alkynylphenols to form the benzofuran ring system. rsc.org This transformation can be achieved under mild conditions using a catalytic amount of a simple copper salt, such as copper(I) chloride (CuCl), in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.org

This methodology can be applied to synthesize precursors for this compound. For instance, an appropriately substituted ortho-alkynylphenol can be cyclized to the corresponding 3-methylbenzofuran-2-carboxylic acid or ester, which can then be converted to the target N-phenyl amide.

Furthermore, copper catalysts can be used in domino reactions. For example, a one-pot synthesis of 2,3-disubstituted benzofurans can be achieved through a copper-catalyzed domino transformation involving an intermolecular C-C bond formation followed by an intramolecular C-O bond formation.

The unique carbophilic π-acidity of gold catalysts has been harnessed for the synthesis of benzofurans. Bimetallic systems, particularly those combining gold and silver, have shown enhanced catalytic activity and unique reactivity. A gold-silver bimetallic system can catalyze the tandem C-H alkynylation and oxy-alkynylation of phenols with alkynylbenziodoxole reagents to afford 3-alkynyl benzofurans. This reaction proceeds with high regioselectivity.

While direct synthesis of this compound using this method has not been explicitly reported, the resulting 3-alkynyl benzofuran could serve as a versatile intermediate. The alkyne moiety at the C3 position can be further functionalized, including reduction to a methyl group, to access a variety of substituted benzofurans.

Rhodium catalysts are powerful tools for C-H activation and annulation reactions. Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can lead to the formation of benzofurans. acs.org This process involves a tandem C-H activation, decarbonylation, and annulation sequence. The reaction exhibits good functional group tolerance and can be controlled to produce a single regioisomer. acs.org

Another rhodium-catalyzed approach involves the redox-neutral annulation of N-phenoxyacetamides with ynones via successive double C-H bond activations. nih.gov This methodology allows for the synthesis of complex indenols bearing a benzofuran unit with moderate to excellent regioselectivity under mild conditions. nih.gov These strategies highlight the potential of rhodium catalysis for constructing complex benzofuran-containing molecules, which could be adapted for the synthesis of analogues of this compound.

Other Metal-Promoted Cyclizations (e.g., Zn(OTf)₂, Re₂O₇, Pt)

While palladium and copper catalysts are commonly employed in benzofuran synthesis, other transition metals have also demonstrated utility in promoting the requisite cyclization reactions. Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been utilized as a Lewis acid catalyst for the cyclization of propargyl alcohols with phenols to afford benzofuran derivatives. This method offers a cost-effective alternative to more expensive catalytic systems. The reaction proceeds via a C(2)-addition of the phenol to the zinc-activated propargyl alcohol, followed by subsequent cyclization. nih.gov

Details regarding the specific application of Rhenium(VII) oxide (Re₂O₇) and Platinum (Pt) catalysts for the direct synthesis of this compound are not extensively documented in the reviewed literature. However, the broader utility of these metals in catalyzing intramolecular hydroalkoxylation and other cyclization reactions suggests their potential applicability in forming the benzofuran ring system en route to the target carboxamide.

Metal-Free Conditions and Organocatalysis

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of heterocyclic compounds, driven by the desire for more sustainable and cost-effective processes. A facile transition-metal-free method for the synthesis of benzofurans has been developed via potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net This approach demonstrates a wide range of substrate tolerability, affording substituted benzofurans in moderate to good yields. researchgate.net

Furthermore, catalyst-free synthesis of benzofuran derivatives has been achieved through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov This process involves the formation of isomers followed by the addition of a nucleophile and subsequent cyclization to form the aromatic ring. nih.gov While not explicitly detailing the synthesis of this compound, these metal-free approaches provide a promising avenue for its synthesis.

Lewis and Brønsted Acid-Promoted Cyclizations

Acid-catalyzed cyclizations represent a classical and widely used strategy for the construction of the benzofuran scaffold. nih.govchemrxiv.org Both Lewis and Brønsted acids can effectively promote the intramolecular cyclization of suitable precursors.

Lewis Acid-Promoted Cyclizations: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) have been employed in domino reactions to synthesize benzofuran derivatives. nih.gov For instance, a reaction between 2,4-diyn-1-ols and dicarbonyl compounds promoted by BF₃·OEt₂ proceeds through a Lewis acid-promoted propargylation, followed by a base-mediated intramolecular cyclization, isomerization, and benzannulation to yield benzofuran derivatives in good yields (75–91%). nih.gov Iron(III) chloride (FeCl₃) has also been reported to catalyze the ring-closing reaction of trifluoromethylselenolating reagents with substituted alkynyl benzenes to furnish benzofuran derivatives via a proposed Lewis acid-promoted intramolecular cyclization. nih.gov

Brønsted Acid-Promoted Cyclizations: Brønsted acids have gained significant importance in organic synthesis for the construction of carbon-carbon bonds. nih.gov Triflic acid (TfOH) has been utilized in the synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov The proposed mechanism involves the protonation of a vinylogous ester intermediate by TfOH to form an oxocarbenium ion, which then undergoes an oxa-Michael reaction to yield the substituted benzofuran. nih.gov Acetic acid has also been used to catalyze the formation of benzofuran derivatives from benzoquinones in a one-pot protocol. nih.gov

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| BF₃·OEt₂ / K₂CO₃ | 2,4-diyn-1-ols and dicarbonyl compounds | Benzofuran derivatives | 75-91 | nih.gov |

| FeCl₃ | Trifluoromethylselenolating reagent and alkynyl benzenes | Substituted benzofurans | - | nih.gov |

| TfOH | o-alkynylphenols | Substituted benzofurans | - | nih.gov |

| Acetic Acid | Benzoquinones | Benzofuran derivatives | - | nih.gov |

Base-Promoted Cyclizations (e.g., Cs₂CO₃-mediated)

Base-promoted intramolecular cyclization is another effective strategy for the synthesis of benzofurans, often offering mild reaction conditions and avoiding the use of expensive transition metals. Cesium carbonate (Cs₂CO₃) has proven to be a particularly effective base for mediating such transformations. nih.gov

A rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives has been achieved using Cs₂CO₃ in dimethylformamide (DMF) from the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones. nih.govacs.org This one-pot reaction, involving C-C and C-O bond formation, proceeds in a short time (10-20 minutes) with good to excellent yields. nih.gov The high solubility and reactivity of Cs₂CO₃ in polar aprotic solvents like DMF, often referred to as the "cesium effect," contributes to the efficiency of this method. acs.org

Other bases such as potassium tert-butoxide have also been utilized in the transition-metal-free synthesis of benzofuran derivatives through the intramolecular cyclization of o-bromobenzylvinyl ketones. nih.gov Triethylamine (B128534) has been employed as a basic catalyst in the Rap–Stoermer reaction to obtain benzofuran derivatives from α-haloketones and salicylaldehydes in neat conditions with remarkable yields (81–97%). nih.gov

| Base | Starting Materials | Product | Yield (%) | Reference |

| Cs₂CO₃ | 2-hydroxybenzonitriles and 2-bromoacetophenones | 3-amino-2-aroyl benzofurans | Good to Excellent | nih.govacs.org |

| K-t-BuO | o-bromobenzylvinyl ketones | Benzofuran derivatives | - | nih.gov |

| Et₃N | α-haloketones and salicylaldehydes | Benzofuran derivatives | 81-97 | nih.gov |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, microwave-assisted and solvent-free methods are notable sustainable approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of benzofuran-2-carboxamide analogues.

A notable example is the synthesis of novel 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which are close analogues of the target compound. nih.govnih.gov The key step in this synthesis, a base-catalyzed Perkin rearrangement of 3-bromocoumarins to form the benzofuran-2-carboxylic acid precursor, was dramatically expedited by microwave irradiation. nih.gov While the traditional method requires 3 hours of reflux, the microwave-assisted reaction was completed in just 5 minutes, yielding the product quantitatively. nih.gov The subsequent amidation to form the N-phenyl carboxamide was then carried out under standard conditions. nih.gov

The advantages of microwave-assisted synthesis in this context include operational simplicity, significant reduction in reaction time, and less formation of by-products, which simplifies the work-up procedure. researchgate.net

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Perkin Rearrangement | 3 hours reflux | 5 minutes | nih.gov |

Solvent-Free Methods

Solvent-free or solid-state reactions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for the synthesis of this compound are not extensively detailed in the available literature, related benzofuran syntheses have been successfully performed under such conditions.

For instance, the Rap–Stoermer reaction, which can be used to generate the benzofuran core, has been effectively carried out under neat (solvent-free) conditions using triethylamine as a catalyst. nih.gov This approach, involving the reaction of α-haloketones with salicylaldehydes, afforded benzofuran derivatives in high yields. nih.gov The development of solvent-free methodologies for the direct synthesis of the target carboxamide or its immediate precursors represents a valuable goal for future research in this area.

Deep Eutectic Solvents in Synthesis

The pursuit of greener and more sustainable chemical processes has led to the exploration of novel reaction media, with deep eutectic solvents (DESs) emerging as a promising alternative to conventional organic solvents. mdpi.com DESs are mixtures of two or more components, which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov These solvents are attractive due to their low cost, biodegradability, low toxicity, and simple preparation, often from natural and readily available compounds. mdpi.comnih.gov

In the synthesis of benzofuran derivatives, DESs have been shown to function as both the solvent and catalyst, streamlining reaction pathways and enhancing efficiency. nih.govresearchgate.net For instance, a one-pot synthesis of 3-aminobenzofurans has been successfully carried out using a copper iodide catalyst in an eco-friendly deep eutectic solvent, choline (B1196258) chloride-ethylene glycol (ChCl.EG). nih.govacs.org This approach involves the reaction of o-hydroxy aldehydes, amines, and substituted alkynes, yielding various benzofuran derivatives in good to excellent yields (70–91%). nih.govacs.org The use of DES in these syntheses contributes to a more environmentally benign process. nih.gov

The proposed mechanism in these DES-mediated reactions often involves the solvent's active participation. For example, in the synthesis of Schiff bases in a choline chloride:malonic acid DES, the solvent acts as a catalyst, facilitating the reaction to produce high yields without the need for extensive purification. researchgate.net The versatility of DESs allows for their application in various synthetic transformations, highlighting their potential to replace toxic and volatile organic solvents in the production of heterocyclic compounds like this compound. mdpi.com

Below is a table summarizing examples of Deep Eutectic Solvents used in the synthesis of heterocyclic compounds.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

| Choline Chloride | Ethylene Glycol | 1:2 | Synthesis of 3-aminobenzofurans | nih.govacs.org |

| Choline Chloride | Urea | 1:2 | Synthesis of poly(hydroxyurethane)s | semanticscholar.org |

| Choline Chloride | Malonic Acid | 1:1 | Synthesis of coumarinyl Schiff bases | researchgate.net |

| Choline Chloride | Aniline | 1:1 | Fmoc-protection of aniline | mdpi.com |

One-Pot Synthesis Strategies for Benzofuran-2-carboxamides

One-pot synthesis strategies offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. mdpi.com For the synthesis of benzofuran-2-carboxamides and their analogues, several multi-component and tandem reaction methodologies have been developed. These strategies often obviate the need for isolating intermediates, thereby streamlining the synthetic process. nih.govdocksci.com

A highly modular route to access a wide range of C3-substituted benzofuran-2-carboxamides involves a one-pot, two-step transamidation procedure. nih.govnih.govmdpi.com This method begins with a C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide, which is activated with di-tert-butyl dicarbonate (Boc₂O). nih.gov The resulting N-acyl-Boc-carbamate intermediate is then subjected to aminolysis with a primary or secondary amine without the need for isolation. nih.govchemrxiv.org This transamidation protocol has proven effective for a variety of amines, including cyclic amines like pyrrolidine, piperidine, and morpholine, affording the desired carboxamide products in good to excellent yields. mdpi.com

Another prominent approach is the one-pot, three-component reaction (3MCRs) for synthesizing benzofuran scaffolds. researchgate.net A copper-catalyzed reaction between o-hydroxy aldehydes, amines, and terminal alkynes in a deep eutectic solvent provides an environmentally friendly route to 3-aminobenzofuran derivatives. nih.govresearchgate.net Similarly, other one-pot methods utilize different catalytic systems and starting materials. For example, substituted benzofurans can be synthesized via a palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles. acs.org Transition-metal-free one-pot syntheses have also been reported, such as the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature to yield benzofuran-3-amines. mdpi.com These strategies highlight the versatility of one-pot reactions in constructing the benzofuran core, which can be further functionalized to yield carboxamides like this compound.

The table below outlines various one-pot strategies for synthesizing benzofuran derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Two-step Transamidation | C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides, Amines | 1. Boc₂O, DMAP 2. Toluene, 60 °C | C3-substituted benzofuran-2-carboxamides | nih.govmdpi.com |

| Three-component | o-hydroxy aldehydes, Amines, Alkynes | CuI, Choline chloride-ethylene glycol (DES) | 3-Aminobenzofurans | nih.govacs.org |

| Three-component | Salicylaldehydes, Amines, Calcium carbide | CuBr, Na₂CO₃, DMSO/H₂O | 2-Methyl-3-aminobenzofurans | nih.govacs.org |

| Tandem Reaction | 2-fluorobenzonitriles, Substituted alcohols | K₂CO₃, DMF, Room Temperature | Benzofuran-3-amines | mdpi.com |

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from laboratory scale to gram-scale or pilot-plant production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. northwestern.edu For the synthesis of this compound and its analogues, key areas for process optimization include reaction conditions, purification methods, and management of reaction exotherms. northwestern.edunih.gov

A crucial first step in process optimization is the screening of reaction parameters to maximize yield and minimize impurities. nih.gov This includes evaluating different solvents, bases, and catalysts. For instance, in the synthesis of aminobenzofuran spiroindanone derivatives, a screen of various bases and solvents identified 4-dimethylaminopyridine (DMAP) as the optimal base and dichloroethane (DCE) as the best solvent, boosting the product yield to 85%. nih.gov Such optimization is critical for developing a robust and scalable process. Some developed protocols for benzofuran derivatives have demonstrated scalability up to the gram scale, indicating their potential for larger-scale production. nih.govnih.gov

Purification is another major consideration for scale-up. While laboratory-scale synthesis often relies on silica (B1680970) gel chromatography, this method can be impractical and costly for large quantities. northwestern.edu Developing alternative purification strategies, such as crystallization or liquid-liquid extraction, is often necessary. For example, in the scalable synthesis of certain triazole-based inhibitors, a shift from chromatography to an extraction-based workup into an aqueous caustic solution, followed by pH adjustment and re-extraction, allowed for the isolation of high-purity product on a 50-gram scale. northwestern.edu

Managing reaction thermodynamics is also paramount for safety during scale-up. Exothermic reactions that are easily controlled in a small flask can generate significant heat on a larger scale, potentially leading to runaway reactions. northwestern.edu For processes involving highly reactive reagents like hydrazine, controlling the addition rate and maintaining a specific internal temperature are critical to manage heat generation and prevent the formation of impurities. northwestern.edu These optimization and safety considerations are integral to developing a viable and scalable synthesis for benzofuran-2-carboxamides.

Mechanistic Pathways of Carboxamide Formation

The formation of the N-phenyl carboxamide group on the benzofuran scaffold can be achieved through several mechanistic approaches, most notably by direct amidation of a carboxylic acid precursor or via a transamidation strategy.

One common method involves the direct condensation of 3-methylbenzofuran-2-carboxylic acid with aniline. nih.gov This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by aniline. DMAP acts as a catalyst by forming an even more reactive acylpyridinium species, which readily reacts with aniline to yield the final carboxamide product, this compound, and dicyclohexylurea as a byproduct. nih.gov

A more recent and modular approach involves a transamidation protocol, which is particularly useful after C-H functionalization reactions. nih.govnih.gov This strategy often employs an 8-aminoquinoline (AQ) amide as a directing group for other transformations before it is replaced. The transamidation occurs in a two-step, one-pot procedure. nih.gov First, the 8-AQ amide is activated with an agent like di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, forming an intermediate N-acyl-Boc-carbamate. nih.govacs.org This activation is crucial as it twists the geometry of the amide C(acyl)–N bond, lowering its resonance energy and making it susceptible to cleavage. nih.gov The activated carbamate (B1207046) then undergoes aminolysis with a nucleophilic amine, such as aniline, to furnish the desired benzofuran-2-carboxamide. nih.govacs.org This second step often proceeds efficiently without the need for an additional catalyst. chemrxiv.org

| Mechanistic Pathway | Key Reagents | Key Intermediate | Primary Application |

|---|---|---|---|

| Direct Amidation | DCC, DMAP, Aniline | O-acylisourea | Direct synthesis from carboxylic acid precursor |

| Transamidation | 8-AQ Amide, Boc₂O, Aniline | N-acyl-Boc-carbamate | Modular synthesis and late-stage functionalization |

Detailed Cyclization Mechanisms

The construction of the benzofuran ring, a critical step in the synthesis of the target molecule, can proceed through various mechanistic routes, including radical, ionic, and pericyclic reactions. nih.gov

Radical cyclization offers a powerful method for constructing complex benzofuran derivatives. scienceopen.comrsc.org These reactions are often initiated by a single-electron transfer (SET) process. nih.gov For instance, a 2-azaallyl anion can act as a "super-electron-donor" to a suitably substituted precursor, like a 2-iodo aryl allenyl ether, initiating a radical cascade. nih.govresearchgate.net This SET generates an aryl radical, which then undergoes an intramolecular cyclization. This process is followed by subsequent coupling steps to form the stable benzofuran ring system. researchgate.net While the synthesis of benzofurans via radical cyclization cascades is considered relatively rare, it provides an effective route to polycyclic benzofurans that are otherwise challenging to prepare. nih.gov Another conceivable pathway involves a radical mechanism initiated by radicals derived from solvents like DMF. researchgate.net

Ionic pathways are among the most common methods for synthesizing the benzofuran scaffold. These can be broadly categorized into acid-catalyzed and metal-mediated cyclizations.

Acid-catalyzed cyclization is a classic method. For example, the cyclization of an acetal (B89532) substrate can be catalyzed by a protic acid like polyphosphoric acid (PPA). wuxiapptec.comwuxiapptec.com The mechanism begins with the protonation of the acetal under acidic conditions, followed by the elimination of an alcohol (e.g., methanol) to form a key oxonium ion intermediate. wuxiapptec.comwuxiapptec.com The aromatic ring then performs an intramolecular nucleophilic attack on this electrophilic intermediate, leading to the formation of the furan ring. A final elimination of a second alcohol molecule results in the aromatized benzofuran product. wuxiapptec.comwuxiapptec.com

Metal-mediated cyclization encompasses a wide range of transformations. One notable example is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.orgresearchgate.net Mechanistic studies suggest this pathway involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization to form the benzofuran ring. rsc.orgresearchgate.net Other metal-catalyzed methods include palladium-catalyzed processes like the Sonogashira cross-coupling of o-halophenols with alkynes, followed by cyclization. researchgate.net

| Ionic Pathway Type | Catalyst/Reagent | Key Intermediate | Typical Precursor |

|---|---|---|---|

| Acid-Catalyzed | Polyphosphoric Acid (PPA) | Oxonium ion | Aryl ether acetal |

| Metal-Mediated (Copper) | Copper salts | Organocopper species | Phenol and alkyne |

Annulative amination and related cycloaddition reactions provide efficient routes to benzofurans bearing an amino or amido group at the C2 position. A notable example is the [4+1] cycloaddition of ortho-quinone methides (o-QMs) with isocyanides. organic-chemistry.orgresearchgate.net In this process, the o-QM is generated in situ from a precursor like an o-hydroxybenzyl alcohol. researchgate.net The highly reactive o-QM then undergoes a formal [4+1] cycloaddition with an isocyanide. researchgate.netresearchgate.net The proposed mechanism involves the nucleophilic addition of the isocyanide to the o-QM, forming a zwitterionic intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization, followed by isomerization, to yield the 2-aminobenzofuran scaffold. researchgate.net While this directly forms an amine rather than a carboxamide, the resulting 2-aminobenzofuran is a direct precursor for conversion to the target carboxamide structure.

Role of Intermediates in Reaction Progression

The progression and outcome of benzofuran syntheses are often dictated by the formation and reactivity of specific transient species.

In certain multi-component syntheses of benzofurans, the formation of an iminium ion is a key mechanistic step. nih.govacs.org This pathway often begins with the condensation of a salicylaldehyde (B1680747) derivative with an amine to form an iminium ion in situ. nih.govacs.org This electrophilic iminium ion is then attacked by a nucleophile, such as a copper acetylide generated from an alkyne source. nih.govacs.org The resulting intermediate subsequently undergoes an intramolecular nucleophilic attack, where the phenoxide attacks the alkyne, followed by isomerization to yield the final substituted benzofuran product. nih.govacs.org This pathway is particularly effective for one-pot syntheses that assemble the benzofuran core from simple starting materials. nih.gov

Carbanion Intermediates and Intramolecular Cyclization

The formation of the benzofuran ring, the central structural motif of this compound, is frequently accomplished through intramolecular cyclization, a process often facilitated by carbanion or carbanion-like intermediates. These reactive species are typically generated under basic conditions or via organometallic catalysis, enabling the crucial ring-closing step.

One prevalent strategy involves the base-mediated cyclization of α-phenoxy ketones. In this approach, a strong base abstracts an acidic α-proton from the ketone, generating a resonance-stabilized enolate. This enolate, which has significant carbanionic character, then acts as an intramolecular nucleophile, attacking the aromatic ring to forge the C-C bond that forms the furan ring. Subsequent dehydration leads to the aromatic benzofuran system.

Transition-metal catalysis, particularly with palladium or copper, offers another powerful avenue for intramolecular cyclization. nih.govnih.gov For instance, in Heck-type cyclizations, an aryl-palladium species can undergo an intramolecular reaction with a tethered alkene. nih.gov Similarly, Sonogashira coupling reactions between terminal alkynes and iodophenols can lead to intermediates that cyclize to form the benzofuran ring. nih.govacs.org While these reactions may not involve free carbanions, the organometallic intermediates possess carbon centers with pronounced nucleophilic character that drive the ring formation.

The Perkin rearrangement is another classic method that relies on carbanion-equivalent intermediates for synthesizing the precursor, 3-methylbenzofuran-2-carboxylic acid. nih.gov This reaction typically involves the base-catalyzed condensation of a salicylaldehyde derivative with an acid anhydride. The base generates an enolate from the anhydride, which then adds to the aldehyde, initiating a sequence of reactions that culminates in the cyclized and aromatized benzofuran ring.

| Cyclization Strategy | Key Intermediate | Typical Reagents | Reference |

|---|---|---|---|

| Base-Promoted Cyclization of α-Phenoxy Ketones | Enolate (Carbanion equivalent) | Strong bases (e.g., NaH, K₂CO₃) | nih.gov |

| Palladium-Catalyzed Heck-Type Cyclization | Organopalladium complex | Pd(OAc)₂, ligands (e.g., phosphines) | nih.govnih.gov |

| Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization | Copper acetylide / Organopalladium complex | PdCl₂(PPh₃)₂, CuI, amine base | nih.govacs.org |

| Perkin Rearrangement | Enolate from acid anhydride | Salicylaldehyde, acid anhydride, base (e.g., sodium acetate) | nih.gov |

Tautomerization Processes

Tautomerism, the interconversion of structural isomers through proton migration, plays a crucial but often implicit role in the synthesis of benzofuran-2-carboxamides. While the final aromatic product, this compound, is stable and exhibits negligible tautomerism, several key intermediates in its synthetic pathways rely on this phenomenon.

The most significant instance of tautomerism is the keto-enol equilibrium in carbonyl-containing precursors. During the base-mediated cyclization of an α-phenoxy ketone, the formation of the reactive enolate intermediate is, by definition, a result of keto-enol tautomerization. The ketone form is typically more stable, but the presence of a base shifts the equilibrium to favor the formation of the nucleophilic enol or enolate, which is essential for the subsequent cyclization step.

Furthermore, some synthetic routes may proceed through non-aromatic 2,3-dihydrobenzofuran (B1216630) intermediates. For example, the cyclization of certain precursors can lead to a 2,3-dihydrobenzofuran-2-one or a 3-keto tautomer. These intermediates can undergo tautomerization to form a benzofuran-2-ol or benzofuran-3-ol, respectively. This enol form is not only crucial for the final dehydration and aromatization step to yield the stable benzofuran ring but can also be a key intermediate in rearrangement reactions that lead to different substitution patterns on the final product. nih.gov

The amide group in the final molecule can theoretically exhibit amide-imidic acid tautomerism. However, the equilibrium overwhelmingly favors the amide (keto) form, and the imidic acid (enol) tautomer is generally not observed under normal conditions.

Transition State Analysis in Key Transformations

While detailed computational studies on the transition states for the specific synthesis of this compound are not extensively documented, analysis can be inferred from the known mechanisms of related transformations. The key transformations are the intramolecular cyclization to form the furan ring and the final amidation step.

For an acid-catalyzed cyclodehydration of an α-phenoxy ketone, the reaction proceeds through an initial protonation of the carbonyl oxygen. wuxiapptec.comresearchgate.net The key transition state involves the nucleophilic attack of an activated ortho-carbon of the phenol ring onto the protonated carbonyl carbon. This transition state would feature a partially formed C-C bond and a delocalized positive charge across the oxonium ion and the aromatic ring. Quantum mechanics calculations on similar systems suggest the activation energy for this cyclization is a critical factor in determining the regioselectivity of the reaction. wuxiapptec.com

In transition-metal-catalyzed cyclizations, the nature of the transition state is highly dependent on the specific catalytic cycle. For a palladium-catalyzed Heck-type reaction, a key transition state would be the migratory insertion of the alkene into the aryl-palladium bond. In a Pd(II)/Pd(IV) catalytic cycle, which has been proposed for C-H functionalization at the C3 position, the rate-determining step could be the C-H activation or the reductive elimination from the Pd(IV) intermediate. mdpi.com

| Transformation | Plausible Mechanism | Nature of the Key Transition State | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclodehydration | Electrophilic Aromatic Substitution | Formation of a σ-complex (Wheland intermediate) with a developing positive charge on the aromatic ring. | wuxiapptec.comresearchgate.net |

| Base-Promoted Cyclization | Nucleophilic Aromatic Substitution | Formation of a Meisenheimer-like complex where the enolate attacks the aromatic ring. | nih.gov |

| Pd-Catalyzed C-H Functionalization | Concerted Metalation-Deprotonation (CMD) | A six-membered palladacycle intermediate is formed, involving the C-H bond breaking and Pd-C bond formation. | mdpi.comglobethesis.com |

Stereochemical Aspects of Reaction Mechanisms

The final compound, this compound, is an achiral, planar aromatic molecule. As such, the stereochemistry of the final product is not a concern. However, stereochemical considerations can become highly relevant in the synthesis of related, non-aromatic derivatives or if the synthetic route proceeds through chiral intermediates.

For instance, if the synthesis involves the reduction of the benzofuran ring to a 2,3-dihydrobenzofuran, chiral centers can be created at the C2 and C3 positions. In such cases, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome and produce enantiomerically enriched products.

Some modern synthetic approaches to complex benzofuran-fused heterocycles utilize asymmetric catalysis. For example, chiral squaramide catalysts have been used in enantioselective [4+2] cyclization reactions to construct benzofuran-fused systems with excellent diastereoselectivity and enantioselectivity. acs.org While this specific strategy may not be directly applied to the synthesis of the simple, achiral target molecule, it highlights that stereochemical control is a critical aspect in the broader field of benzofuran synthesis. For the direct synthesis of this compound via routes that maintain aromaticity, stereochemical aspects are generally not a factor.

Compound Index

| Compound Name |

|---|

| This compound |

| 3-methylbenzofuran-2-carboxylic acid |

| Salicylaldehyde |

| Iodophenol |

| Palladium acetate |

| Copper iodide |

| Sodium hydride |

| Potassium carbonate |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl N Phenyl 1 Benzofuran 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

The ¹H NMR spectrum of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide provides a distinct fingerprint of its proton environments. Experimental data recorded in deuterochloroform (CDCl₃) reveals characteristic signals that can be assigned to the methyl, aromatic, and amide protons. nih.gov

A sharp singlet observed in the upfield region is characteristic of the methyl group (CH₃) at the C3 position of the benzofuran (B130515) ring. The aromatic region of the spectrum is more complex, showing a series of multiplets, doublets, and triplets corresponding to the nine protons distributed across the benzofuran and N-phenyl ring systems. A broad singlet, typically observed further downfield, is attributable to the amide (N-H) proton. nih.gov

The specific chemical shifts (δ) and multiplicities are summarized in the table below.

Interactive Data Table: ¹H NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Assignment |

| 8.26 | Singlet (s) | 1H | N-H (Amide) |

| 7.68–7.71 | Doublet (d) | 2H | H-2'/H-6' (ortho-protons of N-phenyl) |

| 7.48–7.50 | Doublet (d) | 1H | Aromatic H (Benzofuran ring) |

| 7.35–7.40 | Triplet (t) | 2H | H-3'/H-5' (meta-protons of N-phenyl) |

| 7.12–7.16 | Triplet (t) | 1H | H-4' (para-proton of N-phenyl) |

| 6.93–7.00 | Multiplet (m) | 2H | Aromatic H (Benzofuran ring) |

| 2.64 | Singlet (s) | 3H | -CH₃ (Methyl at C3) |

Note: Specific assignment of benzofuran protons requires 2D NMR analysis.

While a fully assigned experimental ¹³C NMR spectrum for the title compound is not detailed in the primary literature, the expected chemical shifts can be reliably predicted based on data from analogous structures and established chemical shift ranges. mdpi.comcompoundchem.com The spectrum would display 16 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule.

Key expected signals include:

Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and is expected to appear significantly downfield, typically in the 160-165 ppm range for an amide. researchgate.net

Aromatic and Heterocyclic Carbons: The twelve carbons of the benzofuran and phenyl rings are expected to resonate in the 110-155 ppm region. Carbons attached to the heteroatom (oxygen) or those in close proximity to electron-withdrawing groups will appear further downfield. mdpi.com

Methyl Carbon (-CH₃): The methyl carbon at the C3 position is an aliphatic, sp³-hybridized carbon and will therefore appear in the upfield region of the spectrum, typically around 9-11 ppm. mdpi.com

The following table outlines the predicted ¹³C NMR chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |

| C=O (Amide) | 160 - 163 | Typical range for N-aryl carboxamides. researchgate.net |

| C2 | 148 - 152 | Quaternary carbon attached to oxygen and carbonyl group. |

| C3 | 124 - 128 | Quaternary carbon attached to methyl group. |

| C3a | 129 - 132 | Benzofuran ring fusion carbon. |

| C4 | 125 - 128 | Aromatic CH. |

| C5 | 123 - 126 | Aromatic CH. |

| C6 | 121 - 124 | Aromatic CH. |

| C7 | 112 - 115 | Aromatic CH adjacent to oxygen. |

| C7a | 153 - 156 | Benzofuran ring fusion carbon attached to oxygen. |

| -CH₃ | 9 - 11 | Based on similar 3-methylbenzofuran (B1293835) structures. mdpi.com |

| C1' (N-phenyl) | 137 - 139 | Quaternary carbon attached to nitrogen. |

| C2'/C6' (N-phenyl) | 120 - 123 | ortho-Aromatic CH. |

| C3'/C5' (N-phenyl) | 129 - 131 | meta-Aromatic CH. |

| C4' (N-phenyl) | 124 - 127 | para-Aromatic CH. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the protons within the benzofuran's benzene (B151609) ring and separately within the N-phenyl ring, confirming their respective spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of every protonated carbon in the molecule by linking the known ¹H NMR data to the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range connectivity (2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, HMBC would show a correlation from the methyl protons (-CH₃) to the C3 and C2 carbons, and from the amide proton (N-H) to the carbonyl carbon and the C1' carbon of the phenyl ring, thereby piecing the entire molecular puzzle together. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and thus its molecular formula. For this compound (C₁₆H₁₃NO₂), HRMS would be used to confirm the exact mass of the molecular ion. nih.gov

The expected exact mass can be calculated as follows:

Molecular Formula: C₁₆H₁₃NO₂

Calculated Monoisotopic Mass: 251.0946 g/mol

Expected [M+H]⁺ ion: 252.1024 m/z

Observing a peak at or very near m/z 252.1024 in an ESI-HRMS experiment would provide strong evidence confirming the molecular formula of the synthesized compound. nih.govmdpi.com

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides insight into the compound's structure. researchgate.net For this compound, the most likely fragmentation pathways would involve the cleavage of the relatively weak amide bond.

Key fragmentation pathways include:

Alpha-cleavage at the amide C-N bond, leading to the formation of a stable 3-methyl-1-benzofuran-2-carbonyl cation.

Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation to yield a 3-methyl-1-benzofuranyl cation.

Cleavage can also result in fragments corresponding to the N-phenyl portion of the molecule.

Interactive Data Table: Predicted Key Fragments in Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 251 | [C₁₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₇O₂]⁺ | Cleavage of the amide C-N bond, forming the 3-methyl-1-benzofuran-2-carbonyl cation. |

| 131 | [C₉H₇O]⁺ | Loss of CO from the m/z 159 fragment. researchgate.net |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the anilino portion. |

| 77 | [C₆H₅]⁺ | Loss of a hydrogen atom or nitrogen-containing group from the anilino fragment. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the expected molecular weight is approximately 251.28 g/mol . In positive ion mode, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 252.29.

While direct ESI-MS data for the title compound is not extensively published, analysis of its derivatives provides insight. For instance, the N-alkylated derivative, 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, has been analyzed using high-resolution ESI-MS. nih.gov The experimental data for this derivative showed a found m/z of 437.2440, which corresponds to its calculated value for [M+H]⁺, confirming the successful N-alkylation of the parent this compound scaffold. nih.gov

Table 1: Predicted and Experimental ESI-MS Data for this compound and a Derivative

| Compound Name | Molecular Formula | Predicted [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

| This compound | C₁₆H₁₃NO₂ | ~252.29 | Not Published | - |

| 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | C₂₆H₃₂N₂O₂ | 437.2440 | 437.2440 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The key vibrational modes would include the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, C-O-C stretching of the benzofuran ether linkage, and C-H and C=C stretching from the aromatic rings. vscht.czresearchgate.net Aromatic hydrocarbons typically show absorption bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching in the ring. vscht.cz The C-H stretching vibrations for aromatic rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. vscht.cz

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3400 - 3200 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium-Weak |

| Amide (C=O) | Stretch | 1680 - 1630 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1200 | Strong |

| Amide (C-N) | Stretch | 1250 - 1020 | Medium |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute molecular structure of a crystalline solid. nih.gov While the specific crystal structure of this compound is not publicly available, analysis of closely related benzofuran structures allows for a detailed prediction of its crystallographic properties.

For example, the parent 1-benzofuran-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net It is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1. nih.govvensel.orgeurjchem.com The analysis would yield precise unit cell dimensions (a, b, c, α, β, γ), the volume of the unit cell, and the number of molecules (Z) per unit cell. researchgate.net This data allows for the unambiguous determination of atom connectivity, bond lengths, and bond angles, confirming the constitution of the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The packing of molecules in a crystal is governed by various non-covalent intermolecular interactions. For this compound, the most significant interaction is expected to be hydrogen bonding involving the amide group. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.

Table 3: Plausible Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Geometry/Effect |

| Hydrogen Bonding | Amide N-H | Amide C=O | Formation of dimers or chains |

| π–π Stacking | Benzofuran Ring | Phenyl Ring | Parallel or offset stacking, contributes to lattice energy |

| C-H···π | Aromatic/Methyl C-H | Phenyl/Benzofuran Ring | Consolidation of crystal packing |

Planarity and Dihedral Angle Analysis of Benzofuran Core

The benzofuran ring system, formed by the fusion of a benzene ring and a furan (B31954) ring, is generally observed to be essentially planar. nih.govresearchgate.net X-ray diffraction studies on various benzofuran derivatives confirm that the maximum deviation of atoms from the mean plane of the fused ring system is typically very small. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 3 Methyl N Phenyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These theoretical methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. A typical DFT study on 3-methyl-N-phenyl-1-benzofuran-2-carboxamide would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as the distribution of electron density, dipole moment, and atomic charges would be determined. Such studies on related benzofuran (B130515) structures have been performed to understand their stability and reactivity.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. For a molecule like this compound, MO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. An ESP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, providing insights into its intermolecular interaction capabilities.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules.

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of rotatable single bonds, particularly in the N-phenyl-carboxamide linkage, this compound can exist in various conformations. A systematic conformational search would reveal the most stable, low-energy conformers, which are crucial for understanding the molecule's shape and how it might interact with biological targets.

Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. Docking studies for this compound would involve placing the molecule into the binding site of a specific protein to predict its binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions. Such studies have been conducted on similar benzofuran-2-carboxamide (B1298429) derivatives to explore their potential as inhibitors for various enzymes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic picture of a molecule's behavior, revealing conformational changes, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation would typically be performed by first defining a force field—a set of parameters that describes the potential energy of the system. The molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's laws of motion to track the trajectory of every atom over a set period, typically nanoseconds to microseconds.

The resulting trajectory provides a wealth of information:

Conformational Analysis: Identifying the most stable and frequently adopted three-dimensional shapes of the molecule.

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation around the amide bond or the phenyl ring.

Solvent Interactions: Analyzing how the molecule interacts with surrounding water molecules through hydrogen bonds and other non-covalent forces.

Binding Dynamics: If docked into a protein's active site, MD simulations can assess the stability of the binding pose and map key interactions that stabilize the complex, which is crucial for drug design.

While specific MD simulation data for this compound is not available, such studies are routinely used to investigate the interaction of similar small molecules with protein targets.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of a molecule can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). These methods calculate the electronic structure of a molecule, from which various reactivity descriptors can be derived. These descriptors help in understanding where and how a molecule is likely to react.

Key reactivity descriptors are often derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater reactivity as an electron donor (nucleophile).

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater reactivity as an electron acceptor (electrophile).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A small gap suggests the molecule is more polarizable and reactive.